2-(4-((1,2,4-Thiadiazol-5-yl)oxy)phenyl)acetic acid

Medicinal Chemistry Structure-Activity Relationship Building Block Selection

2-(4-((1,2,4-Thiadiazol-5-yl)oxy)phenyl)acetic acid (CAS 1480380-88-8) is a heterocyclic building block with the molecular formula C10H8N2O3S and a molecular weight of 236.25 g/mol. Its structure features a 1,2,4-thiadiazole ring linked via an ether bridge to the para position of a phenylacetic acid moiety.

Molecular Formula C10H8N2O3S
Molecular Weight 236.25 g/mol
CAS No. 1480380-88-8
Cat. No. B6616552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-((1,2,4-Thiadiazol-5-yl)oxy)phenyl)acetic acid
CAS1480380-88-8
Molecular FormulaC10H8N2O3S
Molecular Weight236.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(=O)O)OC2=NC=NS2
InChIInChI=1S/C10H8N2O3S/c13-9(14)5-7-1-3-8(4-2-7)15-10-11-6-12-16-10/h1-4,6H,5H2,(H,13,14)
InChIKeyCOFVCEBTQFUTNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-((1,2,4-Thiadiazol-5-yl)oxy)phenyl)acetic acid (CAS 1480380-88-8): Compound Identity, Class, and Sourcing Baseline


2-(4-((1,2,4-Thiadiazol-5-yl)oxy)phenyl)acetic acid (CAS 1480380-88-8) is a heterocyclic building block with the molecular formula C10H8N2O3S and a molecular weight of 236.25 g/mol . Its structure features a 1,2,4-thiadiazole ring linked via an ether bridge to the para position of a phenylacetic acid moiety . The compound is catalogued across multiple research chemical suppliers—including Leyan (Cat. 1318199, 95% purity) and MoldB (Cat. M196151)—and is positioned as a versatile small-molecule scaffold for medicinal chemistry and agrochemical derivatization . The 1,2,4-thiadiazole nucleus is a privileged scaffold in drug discovery and crop protection, with derivatives reported as FAAH inhibitors, HDAC inhibitors, S1P1 agonists, and fungicides [1][2]. However, published quantitative biological or physicochemical data specific to this CAS number remain scarce in the peer-reviewed primary literature.

Why 2-(4-((1,2,4-Thiadiazol-5-yl)oxy)phenyl)acetic acid Cannot Be Replaced by Nearest-Match Analogs in SAR or Library Design


The compound occupies a precise chemical space defined by three interdependent structural variables—(i) thiadiazole ring isomer (1,2,4 vs. 1,2,3), (ii) phenyl substitution geometry (para vs. meta), and (iii) acid linker identity (phenylacetic acid vs. phenoxyacetic acid)—each of which independently governs molecular recognition, physicochemical properties, and downstream derivatization outcomes [1]. The closest catalogued analog, 2-[3-(1,2,4-thiadiazol-5-yloxy)phenyl]acetic acid (CAS 1478992-30-1), differs solely in the para→meta positional shift of the thiadiazolyloxy group on the phenyl ring; this single regioisomeric change alters the relative orientation of the carboxylic acid pharmacophore and the heterocyclic hydrogen-bond acceptor, producing divergent binding poses in target pockets and distinct solid-state packing . A second analog, 2-(4-(1,2,3-thiadiazol-4-yl)phenoxy)acetic acid (CAS 1374408-13-5), changes both the thiadiazole isomer (1,2,3 vs. 1,2,4) and the linker architecture (phenoxyacetic acid vs. phenylacetic acid), resulting in a fundamentally different electronic distribution on the heterocycle and a shift in the carboxylic acid pKa . Generic substitution with any of these close analogs without experimental validation therefore risks loss of target engagement, altered solubility profiles, and compromised synthetic tractability in multi-step derivatization sequences.

Quantitative Differentiation Evidence: 2-(4-((1,2,4-Thiadiazol-5-yl)oxy)phenyl)acetic acid vs. Structural Analogs


Regioisomeric Differentiation: para-Substituted Phenylacetic Acid vs. meta-Substituted Analog (CAS 1478992-30-1)

The target compound (CAS 1480380-88-8) positions the 1,2,4-thiadiazol-5-yloxy substituent at the para position of the phenylacetic acid scaffold, whereas the closest catalogued analog (CAS 1478992-30-1) bears the identical substituent at the meta position . This single positional shift changes the vector angle between the carboxylic acid moiety and the thiadiazole ring from approximately 180° (para) to approximately 120° (meta), altering the spatial relationship between the hydrogen-bond donor/acceptor functionalities and the heterocyclic recognition element. Both compounds share identical molecular formula (C10H8N2O3S) and molecular weight (236.25 g/mol), meaning they are indistinguishable by mass-based analytical methods alone and require chromatographic or spectroscopic confirmation prior to use [1].

Medicinal Chemistry Structure-Activity Relationship Building Block Selection

Thiadiazole Isomer Differentiation: 1,2,4-Thiadiazole vs. 1,2,3-Thiadiazole Core

The target compound incorporates the 1,2,4-thiadiazole isomer, whereas CAS 1374408-13-5 (2-(4-(1,2,3-thiadiazol-4-yl)phenoxy)acetic acid) employs the 1,2,3-thiadiazole isomer . The 1,2,4-thiadiazole ring features a nitrogen atom at the 4-position adjacent to the exocyclic sulfur, conferring a distinct electronic distribution and hydrogen-bond acceptor pattern compared to the 1,2,3-isomer where the two nitrogen atoms are adjacent [1]. Literature data indicate that 1,2,4-thiadiazoles generally exhibit higher metabolic stability than their 1,2,3-counterparts due to the absence of the labile N–N bond, and the 1,2,4-isomer is the scaffold of choice in the clinically validated FAAH inhibitor class (e.g., JNJ-1661010, IC50 = 12 nM human FAAH) [2][3].

Heterocyclic Chemistry Bioisostere Design Electronic Properties

Linker Architecture Differentiation: Phenylacetic Acid vs. Phenoxyacetic Acid Scaffold

The target compound (CAS 1480380-88-8) connects the carboxylic acid group to the aromatic ring via a methylene spacer (phenylacetic acid motif, –CH2–COOH, pKa ~4.3), whereas CAS 1374408-13-5 uses a direct ether-linked acetic acid (phenoxyacetic acid motif, –O–CH2–COOH), which introduces an additional oxygen atom that lowers the pKa to approximately 3.0–3.5 and increases susceptibility to oxidative metabolism at the benzylic ether position . The phenylacetic acid linker in the target compound provides a more stable C–C bond at the benzylic position, offering superior chemical stability under both acidic and basic conditions during multi-step synthetic sequences . Additionally, the absence of the phenoxy oxygen eliminates a potential site for O-dealkylation by cytochrome P450 enzymes, a consideration for any downstream in vivo studies [1].

Physicochemical Profiling Drug-Likeness Chemical Stability

Building Block Utility: Carboxylic Acid Handle for Amide, Ester, and Heterocycle Derivatization

The free carboxylic acid functionality in CAS 1480380-88-8 serves as a versatile synthetic handle for amide coupling, esterification, reduction to alcohol, and heterocycle formation (e.g., oxadiazole, tetrazole), enabling rapid diversification in library synthesis [1]. By contrast, the closest analog CAS 1478992-30-1 (meta-isomer) offers an identical reactive handle, but the altered geometry changes the steric and electronic environment around the acid group, potentially affecting coupling efficiency with bulky amines or solid-supported reagents . Vendor data confirm that the target compound is stocked as a 95%-pure building block (Leyan Cat. 1318199, 50 mg–5 g scale) specifically positioned for research and further manufacturing use, not for direct therapeutic application . The 1,2,4-thiadiazole ring itself can participate in nucleophilic aromatic substitution at the 3-position, offering a second orthogonal diversification vector that is not accessible in the 1,2,3-thiadiazole isomer series [2].

Parallel Synthesis Library Design Late-Stage Functionalization

Procurement-Driven Application Scenarios for 2-(4-((1,2,4-Thiadiazol-5-yl)oxy)phenyl)acetic acid (CAS 1480380-88-8)


Scaffold for FAAH-Targeted Library Synthesis in Pain and CNS Drug Discovery

The 1,2,4-thiadiazol-5-yloxy moiety in the target compound maps onto the pharmacophoric core of clinically studied FAAH inhibitors such as JNJ-1661010 (human FAAH IC50 = 12 nM) [1]. The para-phenylacetic acid configuration provides a linear scaffold amenable to piperazine or piperidine amide coupling at the carboxylic acid handle, mimicking the proven amidine/amide linkage found in potent 1,2,4-thiadiazole FAAH inhibitors disclosed in US8546391B2 [2]. The meta-isomer (CAS 1478992-30-1) would generate a bent geometry incompatible with the linear binding mode observed in FAAH co-crystal structures, making the para-substituted target compound the geometrically appropriate choice for this target class.

Intermediate for Agrochemical Fungicide Lead Optimization

The thiadiazolyl-oxyphenyl substructure is a core motif in Bayer CropScience's thiadiazolyloxyphenylamidine fungicides (US20100105553A1) [3]. The carboxylic acid group in CAS 1480380-88-8 can be converted to the corresponding amidine via standard amidation–dehydration sequences, providing direct synthetic access to this fungicide class. The para-substitution pattern matches the geometry required by the Bayer patent scaffold, while the 1,2,4-thiadiazole isomer (rather than 1,2,3) aligns with the isomer specified in the patent claims.

Building Block for Parallel Amide Library Synthesis with Dual Diversification Vectors

The compound serves as a bifunctional building block for high-throughput parallel synthesis: the carboxylic acid enables rapid amide bond formation with diverse amine sets using HATU or EDCI coupling protocols, while the electron-deficient 1,2,4-thiadiazole C-3 position can be functionalized via nucleophilic aromatic substitution with thiols, amines, or alkoxides in a subsequent step [4]. The para-linear geometry ensures that the two diversity elements project along a common axis, simplifying library design and facilitating structure-based virtual screening against targets with elongated binding pockets.

Physicochemical Probe for Positional Isomer SAR Studies

Given that CAS 1480380-88-8 (para) and CAS 1478992-30-1 (meta) share identical molecular formula and weight but differ only in substitution geometry, this pair constitutes an ideal matched molecular pair for probing the impact of vector orientation on target binding, solubility, and crystal packing without introducing confounding changes in lipophilicity or hydrogen-bonding capacity . Procurement of both isomers enables controlled SAR studies where the sole variable is the dihedral angle between pharmacophoric elements.

Quote Request

Request a Quote for 2-(4-((1,2,4-Thiadiazol-5-yl)oxy)phenyl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.